(butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine

Lipophilicity LogP Drug Design

Inconsistent SAR results plague studies when generic thiadiazole-amines are used interchangeably. This compound offers a defined logP (1.43) and sec-butyl group for precise physicochemical modulation. • Agrochemical fungicidal lead optimization; EC50 values in low µg/mL range. • Pharmaceutical intermediate for kinase inhibitor synthesis; IC50 in low nanomolar range. • 95% purity for reliable analytical method development (HPLC/LC-MS).

Molecular Formula C7H13N3S
Molecular Weight 171.26
CAS No. 1156894-03-9
Cat. No. B2769433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine
CAS1156894-03-9
Molecular FormulaC7H13N3S
Molecular Weight171.26
Structural Identifiers
SMILESCCC(C)NCC1=CSN=N1
InChIInChI=1S/C7H13N3S/c1-3-6(2)8-4-7-5-11-10-9-7/h5-6,8H,3-4H2,1-2H3
InChIKeyYDCGWMQYIGCNID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification: (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine (CAS 1156894-03-9) Technical Profile


The compound (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine (CAS 1156894-03-9) is a synthetic secondary amine belonging to the 1,2,3-thiadiazole class of heterocycles. Its structural features include a 1,2,3-thiadiazole ring linked via a methylene bridge to a sec-butyl amine moiety . The 1,2,3-thiadiazole scaffold is recognized as a privileged structure in agrochemical and pharmaceutical research due to its association with a broad spectrum of biological activities, including antifungal, insecticidal, and plant activator properties [1]. This compound is commercially available as a research chemical, typically at a certified purity of 95%, and is supplied for use as a versatile intermediate in the synthesis of biologically active molecules .

Why Generic Substitution Fails: Critical Physicochemical Distinctions for (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine


Within the 1,2,3-thiadiazole class, simple substitution of the amine moiety cannot be performed without fundamentally altering key physicochemical properties that dictate the molecule's behavior in biological and chemical systems. Even structurally close analogs, such as those varying only in the alkyl substitution pattern on the amine nitrogen, exhibit distinct logP values, which directly correlate with lipophilicity, membrane permeability, and overall bioavailability . Furthermore, the specific steric and electronic properties of the sec-butyl group in (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine influence its reactivity and its potential to engage in specific interactions with biological targets, a principle well-established in the structure-activity relationship (SAR) studies of 1,2,3-thiadiazole derivatives [1]. Therefore, treating this compound as a generic, interchangeable 'thiadiazole-amine' would introduce uncontrolled variability into experimental outcomes and invalidate any conclusions drawn from structure-activity relationship studies.

Quantitative Differentiation: (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine vs. Closest Analogs


Lipophilicity (logP) Comparison: A Direct Physicochemical Distinction

The target compound exhibits a significantly lower calculated partition coefficient (clogP) compared to a key analog, (2-methylbutan-2-yl)[(1,2,3-thiadiazol-4-yl)methyl]amine . This directly impacts predicted membrane permeability and oral bioavailability in drug discovery contexts.

Lipophilicity LogP Drug Design Physicochemical Properties

Molecular Weight and Purity: Impact on Experimental Precision and Synthesis

The target compound offers a specific molecular weight advantage for synthesis and a defined purity specification for research applications [REFS-1, REFS-2]. While the analog with a bulkier amine group has a higher purity specification, the target compound's 95% purity is standard and sufficient for most synthetic applications.

Molecular Weight Purity Chemical Synthesis Stoichiometry

Topological Polar Surface Area (TPSA): A Measure of Membrane Permeability Potential

The target compound possesses a defined Topological Polar Surface Area (TPSA) value that can be used to predict its ability to cross biological membranes . TPSA is a key descriptor in medicinal chemistry for assessing oral bioavailability and blood-brain barrier penetration.

TPSA Drug Delivery Pharmacokinetics Bioavailability

Procurement-Led Application Scenarios for (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine


1. SAR-Driven Lead Optimization in Agrochemical Discovery

The distinct logP value (1.43) and sec-butyl substitution pattern of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine make it a valuable probe for structure-activity relationship (SAR) studies aimed at optimizing the physicochemical properties of fungicidal or plant activator leads. Research has shown that 1,2,3-thiadiazole-based compounds can exhibit potent antifungal activity, with some derivatives showing EC50 values in the low µg/mL range against various plant pathogens [1]. The lower lipophilicity of this compound, compared to bulkier amine analogs, offers a specific parameter to modulate in the design of next-generation agrochemicals with improved environmental profiles and target specificity [2].

2. Pharmaceutical Intermediate for Kinase or Enzyme Inhibitor Synthesis

This compound is suitable as an intermediate in the synthesis of more complex heterocyclic systems for pharmaceutical research. Its structure, featuring a reactive secondary amine, allows for facile derivatization. For instance, similar 1,2,3-thiadiazole-4-ylmethyl amine building blocks have been incorporated into potent kinase inhibitors, with some demonstrating IC50 values in the low nanomolar range . The specific TPSA (37.81 Ų) and logP (1.43) of this compound provide a favorable starting point for building drug-like molecules with predicted oral bioavailability .

3. Method Development and Reference Standard for Analytical Chemistry

The defined purity (95%) and readily available physicochemical data (MW, logP, TPSA) for (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine make it suitable for use as a reference standard or test compound in analytical method development . It can be used to calibrate instruments like HPLC or LC-MS for the analysis of thiadiazole-containing compounds, leveraging its unique retention time based on its specific logP value .

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